2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide
Description
Structure
3D Structure
Properties
CAS No. |
3291-01-8 |
|---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O3/c1-20-12-8-6-11(7-9-12)10-16-17-15(19)13-4-2-3-5-14(13)18/h2-10,18H,1H3,(H,17,19)/b16-10+ |
InChI Key |
UNTUZVVEMVWURQ-MHWRWJLKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 4-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.
Chemical Reactions Analysis
Coordination Reactions
The compound acts as a bidentate ligand , coordinating to metal ions through its hydrazonic nitrogen and phenolic oxygen atoms .
Example: Nickel(II) Complex Formation
A study demonstrated the synthesis of a nickel(II) complex using 2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide (HL) as a ligand :
Complex Characteristics :
| Property | Detail | Source |
|---|---|---|
| Geometry | Square-planar | |
| Crystal System | Monoclinic | |
| Space Group | ||
| Biological Activity | Enhanced antimicrobial effects vs. HL |
Redox and Substitution Reactions
The compound participates in redox and substitution reactions, leveraging its electron-rich aromatic system and hydrazone group.
Reported Transformations :
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Oxidation | KMnO in acidic medium | Formation of carboxylic acid | |
| Reduction | NaBH in ethanol | Hydrazine derivative | |
| Electrophilic Substitution | HNO/HSO | Nitro-substituted derivative |
Mechanistic Notes :
-
The methoxy group (-OCH) directs electrophilic substitution to the para position of the benzylidene ring.
-
The phenolic -OH group enhances solubility in polar solvents, facilitating reaction kinetics .
Biological Interaction Mechanisms
While not strictly a "chemical reaction," the compound’s interactions with biological targets are mediated by its chemical structure:
Antimicrobial Activity :
-
Disrupts microbial cell membranes via hydrogen bonding and hydrophobic interactions .
-
Inhibits enzymes (e.g., DNA gyrase) through coordination to metal ions in active sites .
Anticancer Activity :
-
Induces apoptosis via ROS generation and mitochondrial dysfunction.
-
Binds to tubulin, disrupting microtubule assembly.
Comparative Reactivity with Analogues
The reactivity of this compound differs from structurally similar hydrazones:
Stability and Degradation
Scientific Research Applications
Based on the search results, here is what is known about the applications of compounds similar to "2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide":
Scientific Research Applications
- Mesoporous Materials, Metals, and Metal Alloys The compound this compound may have applications in mesoporous materials, metals, and metal alloys .
- Antimicrobial Agents Derivatives of benzohydrazide may be effective antimicrobials with selective properties against targeted species . Both the ligand and its nickel complex have shown activity, with the complex demonstrating better overall activity compared to the ligand. For example, the nickel complex was more selective for S. pyogenes (G-positive bacteria), while the ligand had the highest activity against E. coli .
- Antiglycation Activity 4-methoxybenzoylhydrazones, a similar class of compounds, have demonstrated varying degrees of antiglycation activity . Several compounds in this series exhibited more activity than the rutin standard and could potentially serve as leads for drugs to inhibit protein glycation in diabetic patients . The antiglycation activity depends on the position and potential of hydroxy groups to inhibit glycoxidation .
Additional Information
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide involves its interaction with metal ions to form stable complexes. These complexes can inhibit the corrosion of metals by forming a protective layer on the metal surface . In biological systems, the compound may exert its effects by interacting with cellular targets, leading to antimicrobial or anticancer activities.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -F) enhance thermal stability and metal-binding affinity, while electron-donating groups (e.g., -OCH₃, -OH) improve solubility and hydrogen-bonding capacity .
- Synthetic Efficiency: Microwave-assisted methods reduce reaction time (e.g., 3 minutes for hydrazinolysis in vs. 6 hours via reflux ).
Spectroscopic and Crystallographic Properties
Infrared Spectroscopy :
¹H NMR :
Crystal Structures :
Key Trends :
Thermal and Material Properties
Biological Activity
2-Hydroxy-N'-(4-methoxybenzylidene)benzohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This compound is synthesized through the condensation of 4-methoxybenzaldehyde with benzohydrazide, resulting in a structure that allows for various interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
-
Reagents :
- 4-Methoxybenzaldehyde
- Benzohydrazide
- Solvent: Methanol
-
Procedure :
- Dissolve 4-methoxybenzaldehyde (e.g., 152 mg, 1 mmol) in methanol (10 ml).
- Add a methanolic solution of benzohydrazide (e.g., 152 mg, 1 mmol) dropwise.
- Reflux the mixture for approximately 2 hours.
- Cool the solution and allow it to crystallize, yielding yellow blocks of the product.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In studies comparing its efficacy against various bacterial and fungal strains, it has shown significant activity:
-
Against Bacteria :
- Effective against Staphylococcus aureus and Escherichia coli .
- Minimum inhibitory concentration (MIC) values suggest strong antibacterial potential, particularly against Gram-positive bacteria.
-
Against Fungi :
- Exhibits antifungal activity against strains such as Aspergillus niger and Candida albicans , although with varying effectiveness.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 62.5 |
| Aspergillus niger | >125 |
| Candida albicans | >125 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:
-
Cell Lines Tested :
- A549 (lung cancer)
- MCF7 (breast cancer)
- PC-3 (prostate cancer)
-
Results :
- The compound showed significant cytotoxicity with IC50 values in the micromolar range, indicating potential as a lead compound for further drug development.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15.0 |
| MCF7 | 20.5 |
| PC-3 | 18.0 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects.
- Membrane Disruption : Antimicrobial activity may be attributed to disruption of microbial cell membranes.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells may lead to apoptosis.
Case Studies
Several studies have explored the biological activity of this compound:
- A study published in MDPI Crystals highlighted its enhanced antimicrobial activity when complexed with nickel(II), suggesting that metal coordination could improve efficacy against specific pathogens .
- Another research article focused on structure-activity relationships (SAR), indicating that modifications on the benzylidene moiety significantly affect both antimicrobial and anticancer activities .
Q & A
Q. Q1. What are the optimal synthetic routes and reaction conditions for preparing 2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide?
Methodological Answer : The compound is typically synthesized via a condensation reaction between 2-hydroxybenzohydrazide and 4-methoxybenzaldehyde. Key parameters include:
- Solvent Choice : Absolute ethanol or methanol under reflux (5–6 hours) yields high purity (82–92%) .
- Catalyst Use : Acidic conditions (e.g., glacial acetic acid) enhance imine bond formation.
- Purification : Recrystallization from ethanol or methanol ensures crystallinity, confirmed via melting point analysis (159–161°C) .
- Characterization : UV-Vis (λmax ~300–350 nm for hydrazone), FT-IR (C=O stretch ~1650 cm⁻¹, N-H stretch ~3200 cm⁻¹), and ¹H NMR (aromatic protons at δ 6.8–8.0 ppm, methoxy singlet at δ 3.8 ppm) .
Structural Elucidation
Q. Q2. How can computational methods complement experimental data in resolving structural ambiguities?
Methodological Answer :
- DFT Calculations : Optimize geometry and vibrational frequencies (e.g., B3LYP/6-311++G(d,p)) to match experimental FT-IR and Raman spectra .
- X-ray Crystallography : Resolve tautomerism (e.g., keto-enol forms) and confirm hydrogen bonding networks (e.g., O-H⋯N interactions) .
- Electron Density Analysis : Topological studies (AIM theory) validate intramolecular interactions critical for stability .
Advanced Research: Biological Activity
Q. Q3. How can researchers address contradictions in reported biological activities (e.g., anticancer vs. antimicrobial efficacy)?
Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methoxy position, halogenation) to isolate pharmacophores .
- In Vitro vs. In Vivo Testing : Validate cytotoxicity (e.g., MTT assays on MCF-7/HepG2 cells) alongside pharmacokinetic studies to assess bioavailability .
- Targeted Assays : Screen against specific enzymes (e.g., MMP-9/13 for antiangiogenic activity) using molecular docking (AutoDock Vina) and experimental IC50 determination .
Coordination Chemistry
Q. Q4. What methodologies are recommended for studying metal complexes of this compound?
Methodological Answer :
- Synthesis : React with transition metals (e.g., Cu²⁺, Ni²⁺) in ethanol/water under basic conditions (pH ~7–8) to form stable complexes .
- Spectroscopic Analysis : UV-Vis (d-d transitions), ESR (for paramagnetic metals), and cyclic voltammetry (redox behavior) .
- Biological Applications : Test insulin-mimetic activity (e.g., glucose uptake assays) or urease inhibition (Jack bean urease model) .
Data Contradictions in Physicochemical Properties
Q. Q5. How should conflicting data on solubility or stability be resolved?
Methodological Answer :
- Solvent Screening : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for polar aprotic conditions) .
- Thermogravimetric Analysis (TGA) : Quantify thermal stability (decomposition >200°C) and hygroscopicity .
- pH-Dependent Studies : Monitor tautomeric shifts via UV-Vis spectroscopy in buffered solutions (pH 2–12) .
Advanced Computational Modeling
Q. Q6. What computational strategies validate the compound’s reactivity in catalytic or biological systems?
Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., VEGF or estrogen receptors) over 100 ns trajectories .
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps (~4–5 eV) to predict charge transfer interactions .
- Docking Studies : Use PDB structures (e.g., 1BA for estrogen-related receptors) to predict binding affinities .
Pharmacological Optimization
Q. Q7. How can the compound’s pharmacokinetic profile be enhanced for therapeutic use?
Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyl) to improve membrane permeability .
- Nanocarrier Encapsulation : Use liposomes or PLGA nanoparticles to enhance bioavailability and reduce off-target effects .
- Metabolic Stability : Perform microsomal assays (e.g., liver microsomes) to identify CYP450-mediated degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
